4-(4-Ethylpiperazin-1-yl)-2-nitroaniline
Overview
Description
4-(4-Ethylpiperazin-1-yl)-2-nitroaniline is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of an ethyl group attached to the piperazine ring and a nitro group attached to the aniline ring
Scientific Research Applications
4-(4-Ethylpiperazin-1-yl)-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)-2-nitroaniline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, and they typically use automated systems to control reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is also common in industrial settings to enhance reaction rates and product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazin-1-yl)-2-nitroaniline undergoes various types of chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and acids (sulfuric acid, nitric acid).
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 4-(4-Ethylpiperazin-1-yl)-2-aminobenzene.
Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Commonly used in combination with other piperazines for its stimulant effects.
N-Boc piperazine derivatives: Used as intermediates in the synthesis of various pharmaceuticals .
Uniqueness
4-(4-Ethylpiperazin-1-yl)-2-nitroaniline is unique due to its specific structural features, including the ethyl group on the piperazine ring and the nitro group on the aniline ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16(17)18/h3-4,9H,2,5-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZZDIGHKJVORN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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